molecular formula C8H12ClN3O B1427952 2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine CAS No. 611172-92-0

2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Cat. No.: B1427952
CAS No.: 611172-92-0
M. Wt: 201.65 g/mol
InChI Key: SOHGOMSVQQZCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine is an organic compound belonging to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidized or reduced products.

    Condensation Reactions: It can participate in condensation reactions with other compounds, forming more complex structures.

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-13-6-2-4-10-7-3-5-11-8(9)12-7/h3,5H,2,4,6H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHGOMSVQQZCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.